(4-Fluorophenyl)(thien-2-yl)methylamine (4-Fluorophenyl)(thien-2-yl)methylamine
Brand Name: Vulcanchem
CAS No.: 151917-32-7
VCID: VC4794896
InChI: InChI=1S/C11H10FNS/c12-9-5-3-8(4-6-9)11(13)10-2-1-7-14-10/h1-7,11H,13H2
SMILES: C1=CSC(=C1)C(C2=CC=C(C=C2)F)N
Molecular Formula: C11H10FNS
Molecular Weight: 207.27

(4-Fluorophenyl)(thien-2-yl)methylamine

CAS No.: 151917-32-7

Cat. No.: VC4794896

Molecular Formula: C11H10FNS

Molecular Weight: 207.27

* For research use only. Not for human or veterinary use.

(4-Fluorophenyl)(thien-2-yl)methylamine - 151917-32-7

Specification

CAS No. 151917-32-7
Molecular Formula C11H10FNS
Molecular Weight 207.27
IUPAC Name (4-fluorophenyl)-thiophen-2-ylmethanamine
Standard InChI InChI=1S/C11H10FNS/c12-9-5-3-8(4-6-9)11(13)10-2-1-7-14-10/h1-7,11H,13H2
Standard InChI Key BOGWHDQPKMAKPT-UHFFFAOYSA-N
SMILES C1=CSC(=C1)C(C2=CC=C(C=C2)F)N

Introduction

Chemical Identification and Structural Characteristics

(4-Fluorophenyl)(thien-2-yl)methylamine (IUPAC name: 4-fluoro-N-(thiophen-2-ylmethyl)aniline) is a secondary amine with the molecular formula C₁₁H₁₀FNS and a molecular weight of 207.27 g/mol . Its structure features a 4-fluorophenyl group linked via a methylene bridge to a thiophen-2-yl moiety (Fig. 1). The compound’s ChemSpider ID is 963886, and it is registered under CAS number 51305-47-6 .

Key Structural Features:

  • Aromatic Systems: The 4-fluorophenyl group contributes electron-withdrawing effects, while the thiophene ring introduces π-conjugation and sulfur-based reactivity.

  • Methylene Linker: The -CH₂- group between the amine and thiophene enables rotational flexibility, influencing molecular conformation.

Synthesis and Synthetic Derivatives

Synthetic Derivatives and Modifications

Patent WO2005095386A1 describes thiophene derivatives with anti-cancer properties, highlighting the therapeutic potential of structurally related amines. For example:

  • Methyl 7-[(hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates (e.g., compound 2h) exhibit GI₅₀ values of 9.2 µM against CaCo-2 cancer cells, underscoring the role of methoxy and fluorinated substituents in enhancing bioactivity .

PropertyValue/DescriptionSource
Molecular Weight207.27 g/mol
Density~1.25 g/cm³ (predicted)
SolubilityModerate in DMSO, chloroform ,
pKa~9.4 (amine group)

Spectroscopic Characteristics:

  • IR: N-H stretch (~3350 cm⁻¹), C-F stretch (~1220 cm⁻¹), and thiophene ring vibrations (~790 cm⁻¹) .

  • NMR: δ 7.2–7.4 ppm (aromatic protons), δ 4.3 ppm (CH₂ linker), δ 3.8 ppm (NH) .

Applications and Future Directions

Pharmaceutical Development

The compound’s dual aromatic systems position it as a candidate for:

  • Kinase Inhibitors: Analogous to imatinib derivatives targeting Bcr-Abl .

  • Antimicrobial Agents: Thiophene moieties disrupt microbial cell membranes .

Material Science

  • Conductive Polymers: Thiophene derivatives are utilized in organic semiconductors .

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